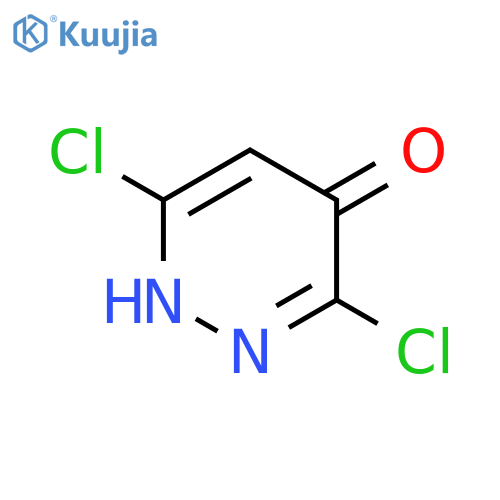Cas no 53337-81-8 (4(1H)-Pyridazinone, 3,6-dichloro-)

53337-81-8 structure
商品名:4(1H)-Pyridazinone, 3,6-dichloro-
4(1H)-Pyridazinone, 3,6-dichloro- 化学的及び物理的性質
名前と識別子
-
- 4(1H)-Pyridazinone, 3,6-dichloro-
- 4(1H)-Pyridazinone, 3,6-dichloro-
- AKOS015850272
- 3,6-Dichloropyridazin-4-ol
- 4-Pyridazinol, 3,6-dichloro-
- J-511396
- EINECS 220-477-0
- SCHEMBL10321593
- 3,6-dichloro-1H-pyridazin-4-one
- CS-0097969
- AS-37828
- NS00028368
- A850773
- 3,6-Dichloro-4(1h)-pyridazinone
- 3,6-Dichloropyridazin-4(1H)-one
- SY045542
- AMY24925
- 53337-81-8
- MFCD04971276
- 2779-81-9
- DTXSID60182114
- 3,6-Dichloro-4-hydroxypyridazine
- DB-028310
- DB-193610
- EN300-122918
- 4-hydroxy-3,6-dichloropyridazine
- 3,6-dichloro-4-pyridazinol
- AKOS005266547
- AC-907/34115005
-
- MDL: MFCD04971276
- インチ: InChI=1S/C4H2Cl2N2O/c5-3-1-2(9)4(6)8-7-3/h1H,(H,7,9)
- InChIKey: UZRZWRDICWBWBA-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=NN=C1Cl)Cl)O
計算された属性
- せいみつぶんしりょう: 163.9544181g/mol
- どういたいしつりょう: 163.9544181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 41.5Ų
4(1H)-Pyridazinone, 3,6-dichloro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H42880-250mg |
3,6-Dichloropyridazin-4(1H)-one |
53337-81-8 | 98% | 250mg |
¥172.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H42880-5g |
3,6-Dichloropyridazin-4(1H)-one |
53337-81-8 | 98% | 5g |
¥1172.0 | 2023-09-07 | |
| Alichem | A029190911-25g |
3,6-Dichloropyridazin-4(1H)-one |
53337-81-8 | 98% | 25g |
$459.62 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H42880-1g |
3,6-Dichloropyridazin-4(1H)-one |
53337-81-8 | 98% | 1g |
¥362.0 | 2023-09-07 | |
| Alichem | A029190911-100g |
3,6-Dichloropyridazin-4(1H)-one |
53337-81-8 | 98% | 100g |
$1353.40 | 2023-09-01 | |
| Alichem | A029190911-500g |
3,6-Dichloropyridazin-4(1H)-one |
53337-81-8 | 98% | 500g |
$4877.60 | 2023-09-01 |
4(1H)-Pyridazinone, 3,6-dichloro- 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
53337-81-8 (4(1H)-Pyridazinone, 3,6-dichloro-) 関連製品
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
